N-methylacetamide

描述

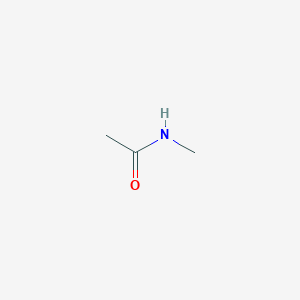

Structure

2D Structure

3D Structure

属性

IUPAC Name |

N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO/c1-3(5)4-2/h1-2H3,(H,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHLUUHNLEMFGTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

51206-97-4 (hydrochloride salt) | |

| Record name | N-Methylacetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079163 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0047167 | |

| Record name | N-Methylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

73.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; mp = 28 deg C; [HSDB] White crystalline solid; mp = 26-28 deg C; [Alfa Aesar MSDS] | |

| Record name | N-Methylacetamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6249 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

205 °C | |

| Record name | N-METHYLACETAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/94 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

108 °C | |

| Record name | N-METHYLACETAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/94 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

SOL IN CHLOROFORM, Soluble in alcohol, ether, acetone, benzene, In water, 1X10+6 mg/l @ 20 °C | |

| Record name | N-METHYLACETAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/94 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.9371 @ 25 °C/4 °C | |

| Record name | N-METHYLACETAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/94 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.44 [mmHg], 0.44 mm Hg at 23 °C. | |

| Record name | N-Methylacetamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6249 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | N-METHYLACETAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/94 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

NEEDLES | |

CAS No. |

79-16-3 | |

| Record name | N-Methylacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79-16-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methylacetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079163 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-METHYLACETAMIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=747 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, N-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Methylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-methylacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.075 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL ACETAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V0T777481M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-METHYLACETAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/94 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

28 °C | |

| Record name | N-METHYLACETAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/94 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

A Comprehensive Guide to the Laboratory Synthesis and Purification of N-Methylacetamide

For Researchers, Scientists, and Drug Development Professionals

N-methylacetamide (NMA) is a versatile amide with significant applications as a solvent in organic synthesis and electrochemistry, and as an intermediate in the production of agrochemicals.[1][2] Its utility in the laboratory necessitates reliable methods for its synthesis and purification to ensure high purity for experimental work. This technical guide provides an in-depth overview of the common laboratory-scale synthesis routes and purification protocols for this compound, complete with quantitative data, detailed experimental procedures, and visual workflows.

Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of this compound is crucial for its safe handling, storage, and application.

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₇NO | [1] |

| Molecular Weight | 73.09 g/mol | [1] |

| Appearance | Colorless solid or liquid with a faint odor | [1][3] |

| Melting Point | 26-28 °C | [4] |

| Boiling Point | 204-206 °C | [4] |

| Density | 0.957 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.433 | |

| Flash Point | 116 °C (240.8 °F) | [5] |

| Solubility | Soluble in water, chloroform, ethanol, ether, acetone, and benzene.[1][4] |

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling.

| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |

| Reproductive Toxicity (Category 1B) | GHS08 | Danger | H360D: May damage the unborn child.[6] |

Precautionary Statements:

-

P202: Do not handle until all safety precautions have been read and understood.[7]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[7]

-

P308 + P313: IF exposed or concerned: Get medical advice/attention.[6][7]

-

P405: Store locked up.[7]

-

P501: Dispose of contents/container to an approved waste disposal plant.[5]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[8]

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[8]

-

Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[5]

Synthesis of this compound

The most common and practical laboratory-scale synthesis of this compound involves the amidation of acetic acid or its derivatives with methylamine (B109427).

Synthesis Pathway

Caption: General reaction pathways for the synthesis of this compound.

Experimental Protocols

Two primary methods for the synthesis of this compound are detailed below.

Method 1: From Acetic Acid and Methylamine

This is a direct amidation method.[9][10]

Materials:

-

Glacial Acetic Acid

-

Methylamine (gas or concentrated aqueous solution)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Distillation apparatus

Procedure:

-

In a round-bottom flask, place glacial acetic acid.

-

Slowly bubble methylamine gas through the acetic acid or add a concentrated aqueous solution of methylamine. The reaction is exothermic and should be cooled if necessary.

-

Once the addition is complete, equip the flask with a reflux condenser and heat the mixture to 70-80°C for approximately 2 hours.[10]

-

After the reaction period, the crude this compound containing water and unreacted acetic acid is ready for purification.

Method 2: From Acetic Anhydride and Methylamine

This method is often faster and can lead to higher yields.[9]

Materials:

-

Acetic Anhydride

-

Methylamine (gas or solution in an inert solvent)

-

Three-necked round-bottom flask

-

Dropping funnel

-

Stirrer

-

Ice bath

Procedure:

-

In a three-necked round-bottom flask equipped with a stirrer and a dropping funnel, place a solution of methylamine in a suitable inert solvent.

-

Cool the flask in an ice bath.

-

Slowly add acetic anhydride from the dropping funnel to the methylamine solution with continuous stirring. Maintain the temperature below 10°C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.

-

The resulting mixture contains crude this compound and acetic acid as a byproduct, which can then be purified.

Purification of this compound

Commercially available this compound and the crude product from synthesis often contain impurities such as acetic acid, methylamine, and water.[2][11] For most laboratory applications, purification is essential.

Purification Workflow

Caption: A typical workflow for the purification of this compound.

Experimental Protocols for Purification

1. Fractional Distillation

Fractional distillation is a highly effective method for purifying this compound.

Apparatus:

-

Distillation flask

-

Fractionating column (e.g., Vigreux or packed)

-

Condenser

-

Receiving flask

-

Vacuum source and gauge (for vacuum distillation)

-

Heating mantle

Procedure:

-

Removal of Water: Initially, heat the crude product under atmospheric pressure to distill off any water present.[4][10] The temperature should be maintained around 100°C.

-

Vacuum Fractionation: After the removal of water, perform vacuum fractionation to separate this compound from less volatile impurities like acetic acid.[2][4]

-

Apply a vacuum (e.g., 15 mmHg).

-

Gradually heat the distillation flask.

-

Collect the fraction boiling at the appropriate temperature for this compound under the applied vacuum (the boiling point will be significantly lower than the atmospheric boiling point). For example, at 4.0 kPa (approximately 30 mmHg), the boiling range is cited as 95-110°C.[2]

-

2. Fractional Crystallization

For achieving very high purity, fractional crystallization from the melt can be employed, often after an initial distillation.[2][11]

Apparatus:

-

Beaker or flask

-

Stirring rod

-

Controlled cooling bath or refrigerator

Procedure:

-

Place the distilled this compound in a beaker or flask.

-

Cool the liquid slowly and without agitation to just below its melting point (26-28°C).

-

Crystals of pure this compound will begin to form.

-

Once a significant amount of solid has formed, decant the remaining liquid, which will be enriched with impurities.

-

The process can be repeated multiple times to enhance purity.[11]

Purity Assessment

The purity of the synthesized and purified this compound should be assessed using appropriate analytical techniques.

| Analytical Technique | Purpose |

| Karl Fischer Titration | To determine the water content.[12] |

| Acid-Base Titration | To quantify residual acetic acid. |

| Gas Chromatography (GC) | To determine the overall purity and identify volatile impurities. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the chemical structure and identify impurities. |

| Polarography | Can be used to detect acetic acid and methylamine impurities.[11][12] |

By following the detailed protocols outlined in this guide, researchers can reliably synthesize and purify this compound to a high degree of purity suitable for a wide range of laboratory applications. Proper adherence to safety precautions is paramount throughout all procedures.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Page loading... [guidechem.com]

- 3. echemi.com [echemi.com]

- 4. benchchem.com [benchchem.com]

- 5. fishersci.com [fishersci.com]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. CN1760175A - Technique for preparing this compound - Google Patents [patents.google.com]

- 11. This compound | 79-16-3 [chemicalbook.com]

- 12. publications.iupac.org [publications.iupac.org]

N-Methylacetamide: A Comprehensive Technical Guide for Research Professionals

An In-depth Whitepaper on the Core Physical and Chemical Properties, Experimental Protocols, and Biological Fate of N-Methylacetamide.

This compound (NMA), a simple amide, serves as a crucial model compound in various scientific disciplines, including medicinal chemistry, biochemistry, and materials science. Its significance stems from its structural resemblance to the peptide bond, making it an invaluable tool for studying protein folding, hydrogen bonding interactions, and as a solvent with a high dielectric constant. This technical guide provides a thorough examination of the essential physical and chemical properties of NMA, detailed experimental protocols for their determination, and an overview of its metabolic pathway.

Core Physical and Chemical Properties

The fundamental properties of this compound are summarized below, offering a comprehensive dataset for researchers. These values have been compiled from various reputable sources and provide a baseline for experimental design and computational modeling.

General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₃H₇NO | [1] |

| Molecular Weight | 73.09 g/mol | [1] |

| Appearance | Colorless to light yellow liquid or solid (needle-like crystals) | [1][2] |

| Melting Point | 26-30.6 °C | [1][3] |

| Boiling Point | 204-208 °C | [1][3] |

| Density | 0.957 g/mL at 25 °C | [1][4] |

| Refractive Index (n20/D) | 1.433 | [1][5] |

| Vapor Pressure | 1.1 hPa at 50 °C; 0.59 hPa at 23 °C | [3][6] |

| Dielectric Constant | 191.3 at 32 °C | [3] |

Solubility and Partitioning Characteristics

| Property | Value | Source(s) |

| Solubility | Miscible with water, chloroform, ethanol, ether, acetone, and benzene. | [3][7] |

| LogP (Octanol-Water Partition Coefficient) | -1.05 | [6] |

| pKa (Strongest Acidic) | 8.44 | [8] |

| pKa (Strongest Basic) | 6.12 | [8] |

Spectroscopic Data

| Spectroscopic Method | Key Data Points | Source(s) |

| ¹H NMR (90 MHz, CDCl₃) | Shifts [ppm]: 2.81, 2.76, 1.98 | [9] |

| ¹³C NMR (25.16 MHz, CDCl₃) | Shifts [ppm]: 171.77, 26.23, 22.74 | [9] |

| Mass Spectrometry (EI) | Molecular Ion Peak (M⁺): m/z 73 | [10] |

Experimental Protocols

Detailed and standardized methodologies are paramount for obtaining reproducible and accurate data. Below are protocols for determining key physical properties of this compound.

Determination of Melting Point

The melting point of a solid is a critical indicator of its purity. The following protocol outlines the capillary method for determining the melting point range.

Materials:

-

This compound sample

-

Capillary tubes (one end sealed)

-

Melting point apparatus (e.g., Mel-Temp)

-

Mortar and pestle (if sample is not a fine powder)

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry. If necessary, gently grind the crystalline solid into a fine powder using a mortar and pestle.

-

Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample until a small amount of solid enters the tube. Invert the tube and tap the sealed end gently on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.

-

Rapid Determination (Optional but Recommended): Heat the sample at a rapid rate (5-10 °C per minute) to get an approximate melting range. This provides a target for a more accurate measurement.

-

Accurate Determination: Allow the apparatus to cool to at least 20 °C below the approximate melting point. Insert a new capillary tube with the sample. Heat at a slow, controlled rate (1-2 °C per minute) as the temperature approaches the expected melting point.

-

Data Recording: Record the temperature at which the first droplet of liquid appears (the beginning of the melting range) and the temperature at which the last crystal melts (the end of the melting range).

Determination of Boiling Point

The boiling point is a fundamental physical property of a liquid. The distillation method provides an accurate determination.

Materials:

-

This compound sample

-

Distillation apparatus (distilling flask, condenser, receiving flask)

-

Thermometer

-

Heating mantle or oil bath

-

Boiling chips

Procedure:

-

Apparatus Assembly: Assemble the simple distillation apparatus. Place a few boiling chips in the distilling flask to ensure smooth boiling.

-

Sample Addition: Add the this compound sample to the distilling flask, filling it to approximately one-half to two-thirds of its volume.

-

Thermometer Placement: Position the thermometer so that the top of the mercury bulb is level with the bottom of the side arm of the distilling flask. This ensures the recorded temperature is that of the vapor distilling into the condenser.

-

Heating: Begin heating the flask gently. As the liquid boils, the vapor will rise and enter the condenser.

-

Data Recording: The temperature will rise and then stabilize. Record the constant temperature at which the liquid is actively distilling. This stable temperature is the boiling point.

Determination of Density

The density of a substance is its mass per unit volume. For a solid like this compound at room temperature, the volume displacement method is suitable.

Materials:

-

This compound sample

-

Graduated cylinder

-

An inert liquid in which NMA is insoluble (if necessary, though NMA is soluble in many common liquids, so direct measurement as a liquid above its melting point is more common)

-

Analytical balance

Procedure for Liquid NMA (above melting point):

-

Mass Measurement: Weigh a clean, dry graduated cylinder on an analytical balance and record the mass.

-

Volume Measurement: Carefully add a known volume of molten this compound to the graduated cylinder and record the volume.

-

Final Mass Measurement: Weigh the graduated cylinder with the this compound and record the total mass.

-

Calculation: Subtract the mass of the empty graduated cylinder from the total mass to find the mass of the this compound. Divide the mass by the volume to calculate the density.

Metabolic Pathway of this compound

Understanding the metabolic fate of a compound is crucial in drug development and toxicology. This compound is a known metabolite of N,N-dimethylacetamide (DMAC). The primary metabolic transformation of NMA involves hydroxylation.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Video: Boiling Points - Prep [jove.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. community.wvu.edu [community.wvu.edu]

- 7. scribd.com [scribd.com]

- 8. vernier.com [vernier.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Boiling Points [thecatalyst.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to N-Methylacetamide (CAS: 79-16-3)

Introduction

This compound (NMA), with CAS number 79-16-3, is a simple amide that serves as a crucial model compound for the peptide bond in proteins.[1][2] Its structural simplicity and relevance to biological systems make it an invaluable tool in biochemical and pharmaceutical research.[3][4] This technical guide provides a comprehensive overview of the scientific data available for this compound, focusing on its physicochemical properties, spectroscopic data, safety and toxicology, and applications, with a particular emphasis on detailed experimental context and data presentation. NMA is a colorless, hygroscopic liquid or solid that is soluble in water and many organic solvents.[3][4] It is widely used as a solvent in organic synthesis, particularly for compounds that are not easily dissolved by other solvents.[4][5] In the pharmaceutical industry, it is used in the synthesis of drugs like cephalosporins.[4][6]

Physicochemical Properties

This compound is a versatile organic compound with a range of interesting physicochemical properties.[3][7] It is a colorless and hygroscopic liquid or solid, depending on the temperature.[3][8] It is known for its excellent solvent properties, capable of dissolving a wide range of polar and nonpolar substances.[3]

| Property | Value | Reference |

| Molecular Formula | C₃H₇NO | [3] |

| Molecular Weight | 73.09 g/mol | [3] |

| CAS Number | 79-16-3 | [3] |

| Melting Point | 26-28 °C | [3] |

| Boiling Point | 204-206 °C | [3] |

| Density | 0.957 g/mL at 25 °C | [3] |

| Refractive Index (n20/D) | 1.433 | [3] |

| Flash Point | 116 °C (240.8 °F) | |

| Water Solubility | Soluble | [7] |

| logP | -1.05 | [7] |

| Vapor Pressure | 12-3680 Pa at 15-113 °C | [7] |

| Appearance | Colorless, transparent liquid or solid | [3] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Below are key spectroscopic data points.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Spectrum | Solvent | Frequency | Chemical Shifts (ppm): Intensity | Reference |

| ¹H NMR | CDCl₃ | 90 MHz | 2.81:538.00, 2.81:496.00, 2.76:529.00, 2.76:481.00, 1.98:1000.00 | [9] |

| ¹³C NMR | CDCl₃ | 25.16 MHz | 171.77:1000.00, 22.74:420.00, 26.23:410.00 | [9] |

Infrared (IR) Spectroscopy

Vibrational spectroscopy is highly sensitive to the molecular environment and hydrogen bonding in NMA.[1] The amide I (primarily C=O stretch), amide II (N-H bend and C-N stretch), and amide A (N-H stretch) bands are particularly informative.[1]

| Band | Frequency (cm⁻¹) | Vibrational Mode | Notes | Reference |

| Amide A | ~3294 | N-H stretch | Shows a significant red shift and broadening upon hydrogen bonding.[1] The splitting of this band can be attributed to strong intermolecular hydrogen bonding.[1][2] | [1][2] |

| Amide I | ~1655 | C=O stretch | Hydrogen bond formation typically leads to a red shift (lower frequency) of this band.[1] | [1] |

Experimental Protocols

Synthesis of this compound

This compound can be synthesized via the reaction of methylamine (B109427) with hot acetic acid or acetic anhydride.[8][10] Another method involves heating N,N-dimethylurea with acetic acid.[10]

General Procedure using Trimethyl Orthoacetate and Methylamine Hydrochloride:

-

To a solution of 1.5 equivalents of trimethyl orthoacetate in 2 mL of methanol, add methylamine hydrochloride (0.0015 mol).[10]

-

Heat the mixture using microwave irradiation to 135°C for 15 minutes.[10]

-

Isolate the product by concentrating the reaction mixture in vacuo to obtain essentially pure this compound.[10]

Visualizations

Synthesis Workflow of this compound

Caption: Synthesis of this compound via microwave irradiation.

Hydrogen Bonding in this compound

Caption: Intermolecular hydrogen bonding in this compound.

Safety and Toxicological Data

This compound is classified as a reproductive toxicant and may damage an unborn child.[11][12] It is important to handle this chemical with appropriate safety precautions.

| Endpoint | Species | Route | Value | Reference |

| Acute Toxicity (LD50) | Rat | Oral | 3,950 mg/kg | [11] |

| Acute Toxicity (LD50) | Rat | Oral | 5 g/kg | [13][14] |

| Skin Corrosion/Irritation | Rabbit | Skin | Mild skin irritation | [11] |

| Serious Eye Damage/Irritation | Rabbit | Eyes | No eye irritation | [11] |

| Germ Cell Mutagenicity | Hamster | In vitro | Sister chromatid exchange in ovary cells | [11][15] |

| Reproductive Toxicity | - | - | Presumed human reproductive toxicant | [11][12] |

Applications

This compound has a wide range of applications in both industrial and research settings.

-

Solvent: It is an excellent solvent for a variety of organic compounds and is used in chemical synthesis and extraction processes.[3][4]

-

Intermediate in Synthesis: NMA is a key intermediate in the production of pharmaceuticals, such as cephalosporins, and agrochemicals.[3][4][6]

-

Polymer Production: It is used in the manufacturing of polymers and resins.[3]

-

Biochemical Research: In biochemistry, it is employed as a reagent for studying enzyme kinetics and protein interactions.[3]

-

Textile Industry: It is utilized as a dyeing and finishing agent.[3]

-

Electrochemistry: this compound is also used in electrochemistry.[7][16]

Conclusion

This compound is a versatile and important chemical with significant applications in research and industry. Its role as a model for the peptide bond makes it indispensable for studies in biochemistry and drug development. A thorough understanding of its properties, as outlined in this guide, is essential for its safe and effective use.

References

- 1. benchchem.com [benchchem.com]

- 2. Vibrational Spectroscopic Studies and Ab intio Calculations of this compound – Oriental Journal of Chemistry [orientjchem.org]

- 3. chemimpex.com [chemimpex.com]

- 4. China this compound manufacturers and suppliers - hangdachem.com [hangdachem.com]

- 5. This compound CAS 79-16-3 - Buy this compound, 79-16-3, CAS 79-16-3 Product on Shanghai Sunwise Chemical Co., Ltd [sunwisechem.com]

- 6. cphi-online.com [cphi-online.com]

- 7. This compound | 79-16-3 [chemicalbook.com]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. This compound | C3H7NO | CID 6582 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound synthesis - chemicalbook [chemicalbook.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. cdhfinechemical.com [cdhfinechemical.com]

- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 14. echemi.com [echemi.com]

- 15. cdnisotopes.com [cdnisotopes.com]

- 16. This compound, 98% 79-16-3 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]

An In-Depth Technical Guide to the Solubility of N-Methylacetamide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N-methylacetamide (NMA) in various organic solvents. This compound is a versatile amide with significant applications as a solvent, a reagent in organic synthesis, and in biochemical research. A thorough understanding of its solubility characteristics is crucial for its effective use in pharmaceutical and chemical applications, including drug formulation and development.

Core Principles of this compound Solubility

This compound's solubility is governed by its molecular structure, which features both a polar amide group capable of acting as a hydrogen bond donor and acceptor, and non-polar methyl groups. This amphiphilic nature allows it to interact favorably with a wide range of solvents. The presence of the carbonyl group (C=O) and the N-H group facilitates strong hydrogen bonding, leading to high solubility in polar protic and aprotic solvents.

Quantitative Solubility Data

The following table summarizes the available qualitative and the limited quantitative solubility data for this compound in various organic solvents.

| Solvent Class | Solvent Name | CAS Number | Qualitative Solubility | Quantitative Solubility (at specified temperature) | Reference(s) |

| Water | Water | 7732-18-5 | Soluble | 1 x 10⁶ mg/L at 20 °C | |

| Alcohols | Ethanol | 64-17-5 | Miscible | Data not available | |

| Methanol | 67-56-1 | Soluble | Data not available | ||

| Ketones | Acetone | 67-64-1 | Miscible | Data not available | |

| Ethers | Diethyl Ether | 60-29-7 | Miscible | Data not available | |

| Aromatic Hydrocarbons | Benzene | 71-43-2 | Miscible | Data not available | |

| Chlorinated Hydrocarbons | Chloroform | 67-66-3 | Miscible | Data not available | |

| Other | Petroleum Ether | 8032-32-4 | Insoluble | Data not available |

Experimental Protocols for Solubility Determination

The determination of solubility is a critical experimental procedure in chemical and pharmaceutical sciences. Two common and reliable methods for determining the solubility of a solid compound like this compound in a liquid solvent are the Static Equilibrium Method (Shake-Flask) and the Gravimetric Method.

Static Equilibrium (Shake-Flask) Method

This is the most common technique for determining equilibrium solubility.

Principle: An excess amount of the solid solute is agitated in the solvent for a prolonged period until equilibrium is reached, meaning the solution is saturated. The concentration of the solute in the saturated solution is then measured.

Detailed Methodology:

-

Preparation: Add an excess amount of this compound to a series of vials or flasks, each containing a precise volume of the desired organic solvent. The excess solid is crucial to ensure that saturation is achieved.

-

Equilibration: Seal the containers to prevent solvent evaporation and place them in a constant-temperature shaker bath. The temperature should be rigorously controlled. Agitate the mixtures for a predetermined period (e.g., 24 to 72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. This can be accelerated by centrifugation. It is critical to maintain the temperature during this step.

-

Sampling: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled pipette to match the equilibration temperature, avoiding any solid particles.

-

Quantification: Analyze the concentration of this compound in the sampled solution using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or UV-Vis Spectroscopy. A calibration curve prepared with known concentrations of this compound in the same solvent is used for accurate quantification.

-

Calculation: The solubility is then expressed in appropriate units, such as g/L, mol/L, or mg/mL.

Gravimetric Method

The gravimetric method is a straightforward technique for determining solubility by measuring the mass of the solute dissolved in a known mass or volume of the solvent.

Principle: A saturated solution is prepared, and a known mass of this solution is taken. The solvent is then evaporated, and the mass of the remaining solute is measured.

Detailed Methodology:

-

Preparation of Saturated Solution: Prepare a saturated solution of this compound in the chosen organic solvent by adding an excess of the solid to the solvent and stirring until equilibrium is reached, as described in the shake-flask method.

-

Filtration: Filter the saturated solution to remove any undissolved solid. This should be done at the same temperature as the equilibration to avoid any change in solubility.

-

Weighing the Saturated Solution: Accurately weigh a clean, dry evaporating dish. Pipette a known volume (e.g., 10 mL) of the clear, saturated filtrate into the pre-weighed dish and weigh it again to determine the mass of the saturated solution.

-

Evaporation of Solvent: Gently evaporate the solvent from the evaporating dish using a hot plate, steam bath, or by placing it in an oven at a temperature below the boiling point of this compound but sufficient to evaporate the solvent.

-

Drying to a Constant Weight: After the solvent has evaporated, place the evaporating dish containing the solid residue in an oven to dry completely. Cool the dish in a desiccator and weigh it. Repeat the drying and weighing process until a constant mass is obtained.

-

Calculation:

-

Mass of the saturated solution = (Mass of dish + solution) - (Mass of empty dish)

-

Mass of the dissolved solute = (Mass of dish + residue) - (Mass of empty dish)

-

Mass of the solvent = Mass of the saturated solution - Mass of the dissolved solute

-

Solubility can then be expressed as grams of solute per 100 g of solvent or other desired units.

-

Visualization of Experimental Workflows

Pharmacokinetic Study Workflow Using this compound-d7

In drug development, this compound can be a metabolite of certain pharmaceutical compounds. Its quantification in biological matrices is crucial for pharmacokinetic (PK) studies. A common and robust method for this is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) using a stable isotope-labeled internal standard, such as this compound-d7, to ensure accuracy and precision.

A Comprehensive Technical Guide to the Spectroscopic Properties of N-Methylacetamide (NMA)

For Researchers, Scientists, and Drug Development Professionals

N-methylacetamide (NMA) serves as a fundamental model compound for studying the peptide bond (-CO-NH-) central to the structure of proteins and peptides. Its relative simplicity allows for detailed spectroscopic analysis, providing crucial insights into the vibrational and electronic properties of the peptide linkage. This guide offers an in-depth examination of the infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectroscopic characteristics of NMA, complete with quantitative data, experimental protocols, and logical workflow diagrams.

Vibrational Spectroscopy: Infrared (IR) and Raman

Vibrational spectroscopy is a powerful tool for investigating the structure and hydrogen bonding of NMA. The IR and Raman spectra are characterized by several key "amide bands" which arise from coupled vibrations of the peptide group.

Infrared (IR) Spectroscopy

The IR spectrum of NMA is dominated by strong absorption bands corresponding to the vibrations of the amide group. The positions of these bands are sensitive to the molecular environment, particularly hydrogen bonding.[1]

Key IR Vibrational Modes of this compound

| Band Name | Frequency (cm⁻¹) | Vibrational Assignment | References |

| Amide A | ~3294 | N-H stretching, often split due to intermolecular hydrogen bonding. | [2] |

| Amide I | ~1665 - 1626 | Primarily C=O stretching (~80%), with contributions from C-N stretching and N-H in-plane bending. | [1][3][4] |

| Amide II | ~1565 - 1563 | Coupled N-H in-plane bending and C-N stretching vibrations. | [1][2][3] |

| Amide III | ~1300 - 1299 | A complex mix of C-N stretching and N-H in-plane bending. | [1][2] |

| CH₃ Stretch | ~2946, 2900 | Asymmetric and symmetric stretching of the methyl groups. | [2] |

| C-N Stretch | ~1046 | N-C stretching mode. | [1] |

| Amide IV | ~629 | O=C-N bending (out-of-plane). | [2] |

| Amide VI | ~631 | C=O out-of-plane bending. | [1] |

| Amide V | ~598 | N-H out-of-plane bending. | [1] |

Note: Frequencies can vary based on the physical state (solid, liquid, gas) and solvent due to differences in intermolecular interactions.[5]

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. The intensity of Raman bands is related to the change in polarizability during a vibration.

Key Raman Vibrational Modes of this compound

| Band Name | Frequency (cm⁻¹) | Vibrational Assignment | References |

| Amide I | ~1646 | Primarily C=O stretching. | [3] |

| Amide II | ~1584 | Coupled N-H in-plane bending and C-N stretching. | [3] |

| Amide III | ~1313 - 1306 | A complex mix of C-N stretching and N-H in-plane bending. | [2][3] |

| CH₃ Sym. Bend | ~1417 | Symmetric bending of the methyl group. | [2] |

| CH₃ Rock | ~1163 | Rocking mode of the methyl group. | [2] |

| C-C Stretch | ~950 - 995 | Carbon-carbon skeletal stretching. | [1] |

| Amide IV | ~630 | O=C-N bending. | [2] |

Experimental Protocols for Vibrational Spectroscopy

Protocol 1: Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation :

-

For liquid NMA, a small drop can be placed between two KBr or NaCl salt plates to form a thin film.

-

For solid NMA, a KBr pellet is prepared by grinding a small amount of NMA with dry KBr powder and pressing the mixture into a transparent disk using a hydraulic press.[2]

-

For solution studies, NMA is dissolved in a suitable solvent (e.g., CCl₄, CHCl₃) that has minimal absorption in the spectral region of interest. A solution cell with a defined path length is used.

-

-

Instrument Setup :

-

A Fourier-Transform Infrared (FT-IR) spectrometer is used.[2]

-

The sample compartment is purged with dry air or nitrogen to minimize interference from atmospheric water and CO₂.

-

-

Data Acquisition :

-

A background spectrum of the empty sample holder (or the pure solvent) is collected.

-

The sample is placed in the beam path, and the sample spectrum is recorded.

-

The final absorbance spectrum is obtained by ratioing the sample spectrum against the background spectrum.

-

Typically, multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio, with a spectral resolution of 4 cm⁻¹ being common.[2]

-

Protocol 2: Fourier-Transform (FT) Raman Spectroscopy

-

Sample Preparation :

-

Liquid NMA can be placed in a glass capillary tube or an NMR tube.

-

Solid NMA can be analyzed directly in a vial.

-

For solutions, NMA is dissolved in a non-fluorescent solvent and placed in a suitable cuvette.

-

-

Instrument Setup :

-

An FT-Raman spectrometer, often equipped with a near-infrared (NIR) laser, is used to minimize fluorescence. A common setup involves a Bruker IFS 66V instrument with a FRA 106 Raman module and an Nd:YAG laser operating at 1064 nm.[2]

-

-

Data Acquisition :

-

The laser is focused on the sample.

-

The scattered light is collected at a 180° (backscattering) or 90° geometry.

-

The laser power is adjusted to avoid sample degradation (e.g., 300 mW).[2]

-

A sufficient number of scans are accumulated to achieve a good signal-to-noise ratio.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of individual atoms within the NMA molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of NMA is relatively simple, showing distinct signals for the different proton environments.

¹H NMR Chemical Shifts for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Solvent | Multiplicity | Notes | References |

| CH₃-C=O | ~1.98 | CDCl₃ | Singlet | The acetyl methyl group. | [6][7] |

| N-CH₃ | ~2.76 - 2.81 | CDCl₃ | Doublet | The N-methyl group, split by the N-H proton. | [6][7] |

| N-H | ~6.4 (variable) | CDCl₃ | Broad Singlet | The amide proton; chemical shift is highly dependent on concentration, solvent, and temperature due to hydrogen bonding. | [8] |

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information on the carbon skeleton of NMA.

¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) | Solvent | References |

| C=O | ~171.77 | CDCl₃ | [6] |

| N-CH₃ | ~26.23 | CDCl₃ | [6] |

| CH₃-C=O | ~22.74 | CDCl₃ | [6] |

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation :

-

Weigh a precise amount of NMA (typically 5-25 mg).

-

Dissolve the sample in a deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃, DMSO-d₆, or D₂O) in a clean vial.[6][9]

-

For quantitative measurements, an internal standard such as tetramethylsilane (B1202638) (TMS) may be added, although modern spectrometers often reference the residual solvent peak.[10]

-

Transfer the clear solution into a 5 mm NMR tube.

-

-

Instrument Setup :

-

The NMR tube is placed in the spectrometer magnet.

-

The magnetic field is "locked" using the deuterium (B1214612) signal from the solvent.

-

The field homogeneity is optimized ("shimming") to obtain sharp, well-resolved peaks.[10]

-

-

Data Acquisition :

-

For ¹H NMR : A standard one-pulse experiment is typically sufficient. Key parameters include the spectral width, acquisition time, relaxation delay, and the number of scans.

-

For ¹³C NMR : Due to the low natural abundance of ¹³C and its longer relaxation times, more scans are required. Proton decoupling is used to simplify the spectrum to singlets and improve the signal-to-noise ratio.

-

-

Data Processing :

-

The acquired free induction decay (FID) is Fourier transformed to generate the frequency-domain spectrum.

-

The spectrum is phased, baseline corrected, and referenced.

-

Integration of the signals (for ¹H NMR) provides information on the relative number of protons.

-

Visualization of Workflows and Relationships

Diagrams created using the DOT language provide a clear visual representation of experimental and logical processes.

Caption: General experimental workflow for spectroscopic analysis of this compound.

Caption: Logical relationship of fundamental vibrations contributing to key amide bands.

References

- 1. researchgate.net [researchgate.net]

- 2. orientjchem.org [orientjchem.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.aip.org [pubs.aip.org]

- 5. researchgate.net [researchgate.net]

- 6. This compound | C3H7NO | CID 6582 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound(79-16-3) 1H NMR [m.chemicalbook.com]

- 8. This compound(79-16-3) 13C NMR [m.chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Molecular Structure and Isomeric Forms of N-methylacetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-methylacetamide (NMA) serves as a fundamental model for the peptide bond, making a thorough understanding of its molecular structure and isomeric forms crucial for advancements in protein chemistry, drug design, and materials science. This technical guide provides a comprehensive overview of the structural and conformational properties of NMA, focusing on its cis-trans isomerism. It consolidates quantitative data from various experimental and computational studies into structured tables for comparative analysis. Detailed methodologies for key experimental techniques used in the characterization of NMA are presented, along with visualizations of its isomeric relationship and resonance structures using the DOT language.

Molecular Structure of this compound

This compound (C₃H₇NO) is the simplest secondary amide and exists predominantly in a planar conformation due to the delocalization of the lone pair of electrons on the nitrogen atom into the carbonyl group. This delocalization imparts a partial double bond character to the C-N bond, which is central to the molecule's structural rigidity and isomeric properties.

The molecular geometry around the central carbon and nitrogen atoms is trigonal planar.[1] The molecule consists of a central carbon atom double-bonded to an oxygen atom and single-bonded to a nitrogen atom and a methyl group. The nitrogen atom is further bonded to a hydrogen atom and another methyl group.

Bond Lengths and Angles

Experimental and computational studies have provided precise measurements of the bond lengths and angles in this compound. The partial double bond character of the C-N bond results in a shorter bond length than a typical C-N single bond. Gas electron diffraction studies have been instrumental in determining the gas-phase structure.

| Bond | Bond Length (Å) - Gas Electron Diffraction | Bond Length (Å) - HF/6-31G* | Bond Length (Å) - B3LYP/6-31G(d) |

| C=O | 1.225 ± 0.003 | 1.217 | 1.233 |

| C-N | 1.386 ± 0.004 | 1.363 | 1.373 |

| C-C | 1.520 ± 0.005 | 1.512 | 1.516 |

| N-C (methyl) | 1.469 ± 0.006 | 1.455 | 1.460 |

| C-H (average) | 1.107 ± 0.005 | - | - |

| Angle | Bond Angle (°) - Gas Electron Diffraction | Bond Angle (°) - HF/6-31G* | Bond Angle (°) - B3LYP/6-31G(d) |

| ∠O=C-N | 121.8 ± 0.4 | 122.9 | 122.5 |

| ∠C-C-N | 114.1 ± 1.5 | 115.5 | 115.3 |

| ∠C-N-C | 119.7 ± 0.8 | 121.7 | 121.3 |

| ∠H-N-C (carbonyl) | 110 ± 5 | - | - |

| ∠H-C-H (average) | 110.4 ± 2 | - | - |

Resonance Structures

The planar structure and the properties of the amide bond in NMA can be explained by the presence of two principal resonance structures. This resonance leads to a delocalization of electron density, affecting the bond lengths and the rotational barrier around the C-N bond.

Isomeric Forms: Cis-Trans Isomerism

The partial double bond character of the C-N amide bond restricts free rotation, leading to the existence of two planar rotational isomers: trans and cis. The nomenclature refers to the relative orientation of the two methyl groups across the C-N bond. In the trans isomer, the methyl groups are on opposite sides, while in the cis isomer, they are on the same side.

The trans conformer is thermodynamically more stable than the cis conformer due to reduced steric hindrance between the two methyl groups.

Energetics of Isomerization

The energy difference between the trans and cis isomers and the rotational energy barrier have been determined by various experimental and computational methods. The trans isomer is favored, with the energy difference being a key factor in the low population of the cis form at room temperature.

| Parameter | Value (kcal/mol) - Experimental | Value (kcal/mol) - B3LYP/6-31G(d) |

| Energy Difference (ΔE = E_cis - E_trans) | ~2.5 - 2.8 | 2.7 |

| Rotational Barrier (trans → cis) | ~18 - 21 | - |

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the isomeric forms of NMA. The distinct chemical environments of the protons and carbons in the cis and trans isomers lead to separate signals in the NMR spectrum, allowing for their identification and quantification.

Detailed Protocol for ¹H and ¹³C NMR:

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can influence the cis/trans ratio.

-

Ensure the sample is fully dissolved and the solution is homogeneous.

-

-

Instrument Setup:

-

Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal resolution. For ¹H NMR, a line width of <0.5 Hz for a singlet is desirable.

-

-

¹H NMR Acquisition:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically used.

-

Acquisition Parameters:

-

Spectral Width: ~12 ppm

-

Number of Scans: 8-16 (adjust for desired signal-to-noise ratio)

-

Relaxation Delay (d1): 5 seconds (to ensure full relaxation of protons)

-

Acquisition Time: ~3-4 seconds

-

-

Processing:

-

Apply a Fourier transform to the free induction decay (FID).

-

Phase correct the spectrum manually.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the signals corresponding to the cis and trans isomers to determine their relative populations.

-

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30') is used to simplify the spectrum.

-

Acquisition Parameters:

-

Spectral Width: ~200 ppm

-

Number of Scans: 512-1024 (or more, as ¹³C has a low natural abundance)

-

Relaxation Delay (d1): 2 seconds

-

-

Processing:

-

Apply a Fourier transform with an exponential line broadening of ~1 Hz.

-

Phase correct and baseline correct the spectrum.

-

Calibrate the chemical shift scale using the solvent peak.

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the vibrational modes of the NMA molecule, which are sensitive to its conformation. The Amide I (mainly C=O stretch) and Amide II (C-N stretch and N-H bend) bands are particularly informative.

Detailed Protocol for FT-IR Analysis:

-

Sample Preparation:

-

Solid (KBr Pellet):

-

Grind 1-2 mg of NMA with ~200 mg of dry KBr powder in an agate mortar until a fine, homogeneous powder is obtained.

-

Press the powder into a transparent pellet using a hydraulic press.

-

-

Solution:

-

Prepare a ~1% (w/v) solution of NMA in a suitable IR-transparent solvent (e.g., CCl₄, CHCl₃).

-

Use a liquid cell with an appropriate path length (e.g., 0.1 mm).

-

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (for KBr pellet) or the pure solvent in the liquid cell.

-

Place the sample in the spectrometer and record the sample spectrum.

-

Typical Parameters:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

-

-

Data Analysis:

-

The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and analyze the characteristic amide bands to infer conformational information.

-

X-ray Crystallography

Single-crystal X-ray diffraction provides the most precise and unambiguous determination of the molecular structure of NMA in the solid state, including bond lengths, bond angles, and the conformation of the molecule.

Detailed Protocol for Single-Crystal X-ray Diffraction:

-

Crystal Growth:

-

Grow single crystals of NMA suitable for diffraction (typically > 0.1 mm in all dimensions). This can be achieved by slow evaporation of a saturated solution in an appropriate solvent or by slow cooling.

-

-

Crystal Mounting:

-

Select a high-quality single crystal under a microscope.

-

Mount the crystal on a goniometer head using a suitable cryo-protectant if data is to be collected at low temperatures.

-

-

Data Collection:

-

Use a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and a detector (e.g., CCD or CMOS).

-

Determine the unit cell and crystal system from initial diffraction images.

-

Collect a full sphere of diffraction data by rotating the crystal through a series of angles.

-

-

Structure Solution and Refinement:

-

Process the raw diffraction data (integration, scaling, and absorption correction).

-

Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

Refine the structural model against the experimental data using least-squares methods to optimize atomic coordinates, and thermal parameters.

-

Computational Chemistry

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are widely used to model the structure and energetics of NMA isomers.

Detailed Workflow for DFT Conformational Analysis:

-

Input Structure Generation:

-

Build the initial 3D structures of both cis and trans this compound using a molecular modeling software.

-

-

Geometry Optimization:

-

Perform geometry optimizations for both isomers using a DFT method (e.g., B3LYP) with a suitable basis set (e.g., 6-31G(d)). This will find the lowest energy conformation for each isomer.

-

-

Frequency Calculation:

-

Perform a vibrational frequency calculation at the same level of theory to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to obtain thermodynamic data (zero-point energy, enthalpy, and Gibbs free energy).

-

-

Transition State Search:

-

To determine the rotational barrier, perform a transition state search for the rotation around the C-N bond. This can be done using methods like the synchronous transit-guided quasi-Newton (STQN) method.

-

-

Data Analysis:

-

Calculate the energy difference between the cis and trans isomers.

-

Determine the height of the rotational energy barrier from the energy of the transition state relative to the ground state isomers.

-

Conclusion

This guide has provided a detailed technical overview of the molecular structure and isomeric forms of this compound. The quantitative data presented in the tables, derived from a combination of experimental and computational methods, offer a clear comparison of the key structural parameters. The provided experimental protocols and computational workflow serve as a practical resource for researchers in the fields of chemistry, biochemistry, and drug development. The fundamental understanding of NMA's structure and conformational dynamics is paramount for elucidating the more complex behavior of peptides and proteins.

References

Navigating the Laboratory Landscape: A Comprehensive Technical Guide to the Safe Handling of N-Methylacetamide

For Researchers, Scientists, and Drug Development Professionals

N-Methylacetamide (NMA) is a versatile solvent and intermediate utilized across various scientific disciplines, including pharmaceutical research and development. While its utility is significant, a thorough understanding of its health and safety profile is paramount for ensuring the well-being of laboratory personnel and maintaining a safe research environment. This in-depth technical guide provides a comprehensive overview of the critical health and safety considerations, experimental protocols for hazard assessment, and best practices for handling this compound in a laboratory setting.

Section 1: Chemical and Physical Properties

A foundational aspect of safe laboratory practice is a clear understanding of the physical and chemical properties of the substances being handled. This data informs proper storage, handling, and emergency response procedures.

| Property | Value | References |

| Molecular Formula | C₃H₇NO | [1][2] |

| Molecular Weight | 73.09 g/mol | [1][2] |

| CAS Number | 79-16-3 | [1][2] |

| Appearance | Colorless solid or liquid with a faint odor | [2][3][4] |

| Melting Point | 26 - 28 °C (78.8 - 82.4 °F) | [2] |

| Boiling Point | 204 - 206 °C (399.2 - 402.8 °F) | [2] |

| Flash Point | 116 °C (240.8 °F) | [2] |

| Vapor Pressure | 2 hPa @ 20 °C | [2] |

| Density | 0.946 g/cm³ | [2] |

| Solubility | Soluble in water, chloroform, ethanol, ether, acetone, and benzene. | [4] |

Section 2: Health Hazard Information

This compound is classified as a hazardous substance with several key health risks that necessitate careful handling and the use of appropriate personal protective equipment. The primary hazards are associated with reproductive toxicity, as well as skin and eye irritation.

GHS Classification

| Hazard Class | Hazard Category | Hazard Statement |

| Reproductive Toxicity | Category 1B | H360D: May damage the unborn child. |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation. |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. |

Source: GHS classification data derived from multiple safety data sheets.[1][2][4]

Summary of Toxicological Data

| Test | Species | Route | Result | References |

| Acute Oral Toxicity (LD50) | Rat | Oral | 3,950 - 5,000 mg/kg | [1] |

| Skin Irritation | Rabbit | Dermal | Causes skin irritation. | [1] |

| Eye Irritation | Rabbit | Ocular | Causes serious eye irritation. | [1] |

| Germ Cell Mutagenicity | Hamster | In vitro (ovary) | Negative in a micronucleus test. | [1] |

Reproductive Toxicity: this compound is presumed to be a human reproductive toxicant and may damage the unborn child.[1] This is the most significant health hazard associated with the compound.

Section 3: Experimental Protocols for Hazard Assessment

The toxicological data presented are derived from standardized experimental protocols. Understanding these methodologies is crucial for interpreting the data and for designing further safety studies if required.

Acute Oral Toxicity (OECD Test Guideline 401)

This guideline details the procedure for assessing the acute oral toxicity of a substance.[1]

Methodology:

-

Animal Model: Typically conducted using healthy, young adult rats.

-

Dosing: The test substance is administered in graduated doses to several groups of animals, with one dose per group. Administration is typically via oral gavage.

-

Observation: Animals are observed for signs of toxicity and mortality for a set period.

-

Necropsy: All animals (those that die during the test and survivors at the end) undergo a gross necropsy.

Acute Dermal Irritation/Corrosion (OECD Test Guideline 404)

This guideline is used to assess the potential of a substance to cause skin irritation or corrosion.

Methodology:

-

Animal Model: The albino rabbit is the preferred species.

-

Application: A small amount of the test substance is applied to a shaved patch of skin on the animal.

-

Exposure: The substance is left in contact with the skin for a specified period, typically up to 4 hours.

-

Observation: The skin is examined for signs of erythema (redness) and edema (swelling) at specific intervals after patch removal.

Acute Eye Irritation/Corrosion (OECD Test Guideline 405)

This test evaluates the potential of a substance to cause eye irritation or damage.

Methodology:

-

Animal Model: The albino rabbit is commonly used.

-

Application: A single dose of the substance is applied into the conjunctival sac of one eye. The other eye serves as a control.

-

Observation: The eyes are examined at specific intervals for lesions of the cornea, iris, and conjunctiva.

Section 4: Visualizing Safety and Toxicity

Experimental Workflow for Acute Dermal Irritation Testing

The following diagram illustrates a typical workflow for an acute dermal irritation study based on OECD Guideline 404.

Plausible Signaling Pathway for Reproductive Toxicity

The precise molecular mechanisms and signaling pathways for this compound-induced reproductive toxicity have not been fully elucidated. However, based on studies of other industrial solvents and reproductive toxicants, a plausible general pathway involves the induction of oxidative stress, which can lead to cellular damage and apoptosis in testicular cells.

Disclaimer: This diagram represents a plausible, generalized pathway for reproductive toxicity induced by chemical exposure. The specific molecular mechanisms for this compound are still a subject of ongoing research.

Section 5: Safe Handling and Storage

Adherence to strict handling and storage protocols is essential to minimize exposure and ensure a safe laboratory environment.

-

Engineering Controls: Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or glasses conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[5]

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).[5]

-

Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.[5]

-

Respiratory Protection: If working outside of a fume hood or if there is a risk of exceeding exposure limits, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1]

-

-

Hygiene Practices: Wash hands thoroughly after handling and before eating, drinking, or smoking. Remove contaminated clothing promptly.[1]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly closed container.[1]

Section 6: Emergency Procedures

Prompt and appropriate action is critical in the event of an emergency involving this compound.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2]

-

Skin Contact: Immediately wash skin with soap and plenty of water while removing contaminated clothing. Seek medical attention.[2]

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[1]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek medical attention.[1]

-

Spills:

-

Evacuate the area.

-

Wear appropriate PPE, including respiratory protection.

-

For solid spills, sweep up and place into a suitable container for disposal, avoiding dust creation. For liquid spills, absorb with an inert material.[5]

-

Ventilate the area and wash the spill site after material pickup is complete.

-

-

Fire:

Section 7: Disposal Considerations

This compound and any contaminated materials must be disposed of as hazardous waste.

-

Disposal Method: The recommended method of disposal is through a licensed professional waste disposal service.[5] This often involves incineration in a chemical incinerator equipped with an afterburner and scrubber.[1]

-

Container Management: Do not mix this compound with other waste. Keep it in its original, suitable, and closed container for disposal.[5]

Section 8: Conclusion

This compound is a valuable chemical for research and development, but its safe use is contingent upon a comprehensive understanding of its hazards and the implementation of rigorous safety protocols. This guide provides the foundational knowledge for researchers, scientists, and drug development professionals to handle this compound responsibly, ensuring both personal safety and the integrity of their work. Always consult the specific Safety Data Sheet (SDS) for the product in use and adhere to all institutional and regulatory guidelines.

References

- 1. Occupational exposure to organic solvents and the risk of developing testicular germ cell tumors (TESTIS study): Effect of combined exposure assessment on risk estimation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Microplastics: unraveling the signaling pathways involved in reproductive health - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Multi-generation reproductive toxicity of RDX and the involved signal pathways in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Developmental and reproductive toxic effects of exposure to microplastics: A review of associated signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

N-Methylacetamide as a Metabolite in Biochemical Pathways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methylacetamide (NMA), a simple amide, has garnered significant attention in the fields of toxicology, drug metabolism, and occupational health. While it has industrial applications as a solvent, its primary relevance in a biochemical context is as a key metabolite of the widely used organic solvent N,N-dimethylacetamide (DMAC).[1][2] Understanding the formation, biotransformation, and physiological effects of NMA is crucial for assessing exposure to its parent compound and for elucidating potential mechanisms of toxicity. This technical guide provides a comprehensive overview of NMA's role in biochemical pathways, complete with quantitative data, detailed experimental protocols, and visual representations of the involved processes.

Biochemical Pathways of this compound

NMA is situated within a metabolic cascade initiated by the biotransformation of DMAC. Its own subsequent metabolism leads to further downstream products.

Formation of this compound from N,N-Dimethylacetamide

The primary route of NMA formation in biological systems is the N-demethylation of DMAC.[3][4] This oxidative reaction is predominantly catalyzed by the cytochrome P450 enzyme system, with cytochrome P450 2E1 (CYP2E1) identified as a key isozyme involved in this metabolic step.[3][5] The reaction involves the removal of one of the methyl groups from the nitrogen atom of DMAC, yielding NMA and formaldehyde (B43269) as a byproduct.[5]

Metabolism of this compound

Once formed, NMA undergoes further metabolism, primarily through hydroxylation. The sole metabolite of NMA identified in the urine of mice is N-(hydroxymethyl)acetamide.[6] This reaction involves the addition of a hydroxyl group to the N-methyl group of NMA. While the specific enzyme has not been definitively identified in the reviewed literature, this type of hydroxylation reaction is characteristic of cytochrome P450 monooxygenases.[7]

References

- 1. Biological monitoring of occupational exposure to N,N-dimethylacetamide with identification of a new metabolite - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Health risks of N,N-dimethylacetamide (DMAC) in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics and Toxicity of Dimethylacetamide and Its Metabolite in Pediatric Patients Treated With High Dose Intravenous Busulphan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics and Toxicity of Dimethylacetamide and Its Metabolite in Pediatric Patients Treated With High Dose Intravenous Busulphan - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Microsomal metabolism of N,N-diethylacetamide and N,N-dimethylacetamide and their effects on drug-metabolizing enzymes of rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | C3H7NO | CID 6582 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Hydrocarbon Hydroxylation by Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

N-Methylacetamide Hydrogen Bonding Capabilities in Solution: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

N-methylacetamide (NMA) serves as a fundamental model for the peptide bond, making the study of its hydrogen bonding capabilities crucial for understanding protein structure, folding, dynamics, and interactions with ligands. This technical guide provides a comprehensive overview of NMA's hydrogen bonding behavior in various solutions, detailing experimental methodologies and presenting quantitative data for comparative analysis.

Core Concepts in this compound Hydrogen Bonding

This compound possesses both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl C=O group). This dual nature allows it to engage in self-association, forming dimers and higher-order oligomers, and to interact with a wide range of solvent molecules. The extent and strength of these hydrogen bonds are highly dependent on the solvent environment.

Self-Association